molecular formula C7H5BrClNO B14066462 2-Bromo-5-chlorobenzamide CAS No. 131002-02-3

2-Bromo-5-chlorobenzamide

Cat. No.: B14066462
CAS No.: 131002-02-3
M. Wt: 234.48 g/mol
InChI Key: MUPYRHASLDDKJT-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method starts with 2-chlorobenzamide, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is environmentally friendly, has a high yield (over 95%), and produces high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-Bromo-5-chlorobenzoic acid and ammonia.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.

    Hydrolysis: The major products are 2-Bromo-5-chlorobenzoic acid and ammonia.

Scientific Research Applications

2-Bromo-5-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific proteins. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can disrupt normal cellular processes, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    2-Chloro-5-bromobenzamide: Similar but with the positions of bromine and chlorine atoms swapped.

    2-Bromo-4-chlorobenzamide: Similar but with the chlorine atom at the 4 position instead of the 5 position.

Uniqueness

2-Bromo-5-chlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

131002-02-3

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

2-bromo-5-chlorobenzamide

InChI

InChI=1S/C7H5BrClNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

MUPYRHASLDDKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)Br

Origin of Product

United States

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